2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide” is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions. For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water . The 5-aryl-1,3-thiazole core has been successfully functionalised at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .Molecular Structure Analysis
Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis
Thiazole molecules, when entering physiological systems, behave unpredictably and reset the system differently . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . It has a molar mass of 85.12 g·mol−1 and a boiling point of 116 to 118 °C .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
A general method for the solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the versatility of similar thiazole and thiadiazole compounds in drug development. These methods, employing cyclization reactions, provide a basis for the synthesis of a wide range of chemical entities with potential pharmacological activities. Notably, the research underscores the potential of sulfur-containing compounds in medicinal chemistry, particularly for the development of antimicrobial agents (Park et al., 2009).
Antimicrobial Activity
The synthesis and evaluation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their derivatives underscore the antimicrobial potential of compounds within the same chemical family as 2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide. These compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in addressing various microbial infections (Sowmya et al., 2018).
Organic Synthesis Enhancements
The use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of complex peptides, including a cyclosporin subunit, demonstrates the importance of thiazole derivatives in enhancing synthetic methodologies for peptides and proteins. Such advances are crucial for the development of therapeutics and the study of biological processes (Vedejs & Kongkittingam, 2000).
Polymer Science
In polymer science, the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids highlight the role of sulfone and thiazole derivatives in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. These findings can have implications for the development of advanced materials in various industrial applications (Hsiao & Huang, 1997).
Fluorescence and Material Sciences
The synthesis and photophysical properties of 5-N-Arylaminothiazoles with sulfur-containing groups elucidate the impact of sulfur modification on electronic structures, offering insights into the design of fluorescent molecules for sensing and material science applications. Such research demonstrates the broad utility of thiazole derivatives in creating functional materials with specific electronic and optical properties (Murai et al., 2018).
Future Directions
Properties
IUPAC Name |
2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-10-14-9-12(19-10)13(16)15-20(17,18)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYOXGXDWDTUOU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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